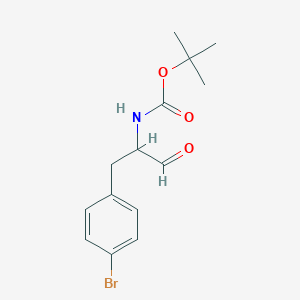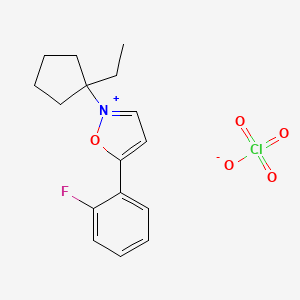
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolium ring, a fluorophenyl group, and an ethylcyclopentyl moiety. The presence of the perchlorate anion further adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves a multi-step process. The initial step often includes the formation of the oxazolium ring through a cyclization reaction. This is followed by the introduction of the ethylcyclopentyl and fluorophenyl groups via substitution reactions. The final step involves the addition of the perchlorate anion to form the perchlorate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous monitoring of reaction parameters, and the implementation of purification techniques such as crystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazolium derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolium compounds.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxazolium derivatives, reduced oxazolium compounds, and substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ring is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate
- 2-(1-Ethylcyclopentyl)-5-(3-fluorophenyl)-1,2-oxazol-2-ium perchlorate
- 2-(1-Ethylcyclopentyl)-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate
Uniqueness
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the specific positioning of the ethylcyclopentyl and fluorophenyl groups, which confer distinct chemical and biological properties. The presence of the perchlorate anion also influences its reactivity and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
918885-01-5 |
|---|---|
Fórmula molecular |
C16H19ClFNO5 |
Peso molecular |
359.77 g/mol |
Nombre IUPAC |
2-(1-ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H19FNO.ClHO4/c1-2-16(10-5-6-11-16)18-12-9-15(19-18)13-7-3-4-8-14(13)17;2-1(3,4)5/h3-4,7-9,12H,2,5-6,10-11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
YAKTVPHTDSVMQY-UHFFFAOYSA-M |
SMILES canónico |
CCC1(CCCC1)[N+]2=CC=C(O2)C3=CC=CC=C3F.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


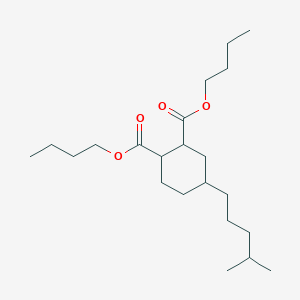
![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)
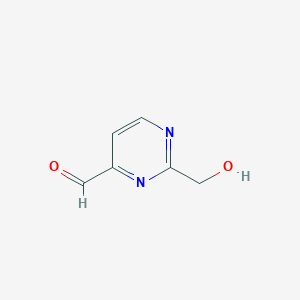
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
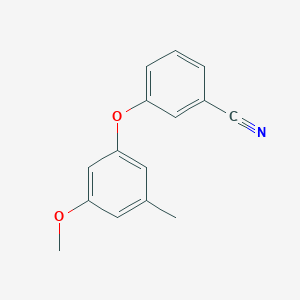
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)


![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)
